5-Cyclohexylmethylhydantoin

Lipophilicity Drug Design ADME

This 5-substituted hydantoin is the definitive starting material for producing β-cyclohexylalanine, a conformationally constrained amino acid critical for peptidomimetic drug design. The fully saturated cyclohexylmethyl group provides a ~0.87 LogP lipophilicity advantage over phenytoin and eliminates aromatic π-stacking that complicates Z–E configurational control. Substituting with generic hydantoins (e.g., benzylidene analogs) alters stereoelectronic properties and blocks the hydrolysis pathway to the target amino acid, compromising downstream integrity. Procure with confidence for metabolic stability optimization, anticonvulsant SAR, and NMR isomer studies.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
Cat. No. B8567164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclohexylmethylhydantoin
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC2C(=O)NC(=O)N2
InChIInChI=1S/C10H16N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h7-8H,1-6H2,(H2,11,12,13,14)
InChIKeyJLMOTEMRNVWPED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclohexylmethylhydantoin: Essential Technical Profile for Procurement & Research Selection


5-Cyclohexylmethylhydantoin (CAS: 68997-87-5, MF: C10H16N2O2, MW: 196.25 g/mol) is a hydantoin derivative featuring a saturated cyclohexylmethyl substituent at the 5-position. This compound serves primarily as a key synthetic intermediate for the production of the unnatural amino acid 2-amino-3-cyclohexylpropionic acid (β-cyclohexylalanine), a critical building block in peptidomimetic drug design [1]. Unlike aromatic hydantoins, the fully saturated cyclohexane ring confers distinct stereoelectronic and conformational properties that impact both its chemical reactivity and its utility in constructing conformationally constrained pharmacophores [2].

Why 5-Cyclohexylmethylhydantoin Cannot Be Casually Substituted in Critical Applications


Generic substitution within the hydantoin class is technically unsound due to the profound influence of the 5-position substituent on physicochemical, stereochemical, and biological properties. The transition from an aromatic (e.g., phenyl in phenytoin) to a saturated aliphatic cyclohexyl ring in 5-cyclohexylmethylhydantoin alters conformational preferences, metabolic stability, and molecular recognition. Studies comparing aliphatic cyclohexylmethylenehydantoins to their aromatic benzylidene counterparts reveal significant differences in Z–E isomer stability and configurational preference, driven by the absence of aromatic π-stacking and altered dipole moments [1]. Furthermore, the cyclohexylmethyl moiety uniquely positions this compound as a direct precursor to β-cyclohexylalanine, a chiral amino acid that cannot be accessed via other hydantoin intermediates [2]. Therefore, selecting a non-specific hydantoin derivative for applications requiring this precise structural and synthetic profile will lead to divergent reaction outcomes and compromised downstream product integrity.

5-Cyclohexylmethylhydantoin: Quantifiable Differentiation Evidence Against Closest Analogs


Distinct Lipophilicity Profile (LogP) Compared to Phenytoin and Aromatic Hydantoins

The calculated partition coefficient (LogP) for 5-cyclohexylmethylhydantoin is approximately 1.6 [1]. This value is significantly lower than the experimental LogP of 2.47 for the archetypal anticonvulsant phenytoin (5,5-diphenylhydantoin) [2], indicating markedly reduced lipophilicity. This difference arises from the replacement of two hydrophobic phenyl rings with a single cyclohexylmethyl group, which enhances aqueous solubility and alters membrane permeability and tissue distribution kinetics.

Lipophilicity Drug Design ADME

Unique Conformational and Isomeric Stability Profile vs. Aromatic Analogs

In a comparative study of Z–E isomerism, the aliphatic 5-cyclohexylmethylenehydantoin (a direct precursor) exhibited distinct configurational preferences relative to its aromatic 5-benzylidenehydantoin analog. Thermal equilibration experiments and AM1 calculations revealed that replacing the benzene ring with a cyclohexane ring alters the relative stabilities of the Z and E isomers, attributable to the absence of aromatic π-interactions and the presence of a conformationally flexible cyclohexane ring that can adopt chair conformations [1]. For instance, the free energy difference between Z and E isomers is influenced by weak attractive interactions between the C(4)=O and C(6)–H groups, which are modulated by the substituent's steric and electronic character.

Conformational Analysis Stereochemistry Synthetic Intermediate

Validated Synthetic Utility as a β-Cyclohexylalanine Precursor vs. Generic Hydantoins

5-Cyclohexylmethylhydantoin is specifically recognized as a key intermediate for the synthesis of β-cyclohexylalanine, an unnatural amino acid of growing importance in drug discovery [1]. This synthetic utility is not shared by other common hydantoins. For example, the hydrolysis of 5-cyclohexylmethylhydantoin yields β-cyclohexylalanine, whereas the analogous hydrolysis of phenytoin or other 5,5-disubstituted hydantoins would produce a different, non-alanine amino acid. The patented industrial method highlights this compound's unique role, with reported yields and purity suitable for large-scale production [2].

Peptidomimetics Amino Acid Synthesis Process Chemistry

Optimal Use Cases for 5-Cyclohexylmethylhydantoin Based on Evidence-Based Differentiation


Synthesis of β-Cyclohexylalanine for Peptidomimetic Drug Discovery

Procure 5-cyclohexylmethylhydantoin as the starting material for the hydrolysis-based synthesis of β-cyclohexylalanine, a conformationally constrained amino acid used to enhance the metabolic stability and receptor selectivity of peptide-based therapeutics. This is a unique application not feasible with generic hydantoins, as documented in patent literature [1].

Conformational Studies of Aliphatic vs. Aromatic Hydantoin Systems

Utilize 5-cyclohexylmethylhydantoin or its precursors in comparative NMR and computational studies to investigate the impact of aliphatic vs. aromatic substitution on hydantoin ring conformation, isomer stability, and intermolecular interactions. This leverages the documented differences in Z–E isomerism and configurational preferences compared to benzylidenehydantoins [2].

Development of Novel Anticonvulsant Candidates with Altered Lipophilicity

Employ 5-cyclohexylmethylhydantoin as a scaffold or starting point for structure-activity relationship (SAR) studies aimed at developing next-generation anticonvulsant agents with a reduced lipophilicity profile compared to phenytoin. The ~0.87 LogP unit difference provides a tangible physicochemical advantage for optimizing ADME properties and reducing CNS side effects [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyclohexylmethylhydantoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.